N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide
Description
Properties
IUPAC Name |
N-[2-(3-acetylanilino)-2-oxoethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12(23)13-5-4-6-14(9-13)22-18(24)11-21-19(25)16-10-20-17-8-3-2-7-15(16)17/h2-10,20H,11H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQRVRJNRXMYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide typically involves the reaction of 3-acetylphenylamine with indole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole and acetamide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetate derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features
The target compound shares core structural motifs with several analogs (Table 1):
- Indole-containing acetamides : Compounds like N-(4-iodophenyl)-2-(1H-indol-3-yl)acetamide () and N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide () retain the indole-acetamide backbone but differ in substituents on the phenyl ring. The acetylphenyl group in the target compound may enhance electron-withdrawing effects compared to halogens or hydroxyl groups .
- Formamido vs.
- Acetylphenyl vs. Thienyl/trifluoroacetyl groups : Derivatives such as N-(3-acetyl-2-thienyl)acetamide () replace the phenyl ring with a thiophene, altering aromatic interactions. Trifluoroacetyl-substituted indoles () exhibit higher lipophilicity, which could affect membrane permeability .
Table 1: Structural Comparison of Key Analogs
Physical and Spectroscopic Properties
- For example, N-(4-iodophenyl)-2-(1H-indol-3-yl)acetamide melts at 211–213°C , while trifluoroacetyl derivatives melt at 222–225°C . These differences suggest that bulkier substituents (e.g., iodine, trifluoroacetyl) increase crystallinity.
- Spectroscopic Data :
Biological Activity
N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide (CAS Number: 1251608-78-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings.
Chemical Structure and Synthesis
This compound features both indole and acetamide functional groups, which contribute to its biological activity. The synthesis typically involves the reaction of 3-acetylphenylamine with indole-3-carboxaldehyde, often in the presence of solvents like ethanol or methanol, and may require heating for optimal yield.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida glabrata and Candida krusei .
- Antioxidant Activity : The compound has demonstrated moderate antioxidant properties, evaluated through assays such as the ABTS antioxidant assay .
- Anticancer Potential : Preliminary investigations suggest that it may exhibit anticancer properties, although specific mechanisms and efficacy require further exploration .
The biological effects of this compound may be attributed to its interaction with various molecular targets. The indole moiety is known to engage with enzymes and receptors, which could modulate cellular pathways and contribute to its observed effects .
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity | IC50 Values |
|---|---|---|---|
| N-acetyl-N-(3-phenyl-1H-indol-1-yl)acetamide | Similar indole structure | Moderate anticancer activity | TBD |
| Indole-3-acetamide | Lacks acetylphenyl substitution | Antimicrobial properties | TBD |
The unique substitution pattern of this compound may confer distinct chemical and biological properties compared to its analogs, making it a valuable candidate for further research .
Q & A
Basic: What are the key considerations for synthesizing N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide?
The synthesis typically involves a multi-step approach:
Indole Core Construction : Cyclization of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds (e.g., via Fischer indole synthesis).
Functionalization : Introduction of the formamido group at the indole C3 position using formylating agents (e.g., formic acid/acetic anhydride).
Acetamide Coupling : Reacting the indole intermediate with 3-acetylphenylacetic acid derivatives under peptide coupling conditions (e.g., EDCI/HOBt).
Purification : Use of column chromatography and recrystallization to isolate the final product.
Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (40–80°C for coupling), and monitoring via TLC/NMR .
Advanced: How can researchers address regioisomer formation during the synthesis of the indole core?
Regioisomerism arises due to competing cyclization pathways. Mitigation strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., NH indole) to direct regioselectivity.
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to favor specific transition states.
- Spectral Analysis : Employ 2D NMR (e.g., HSQC, HMBC) to identify isomers and HPLC to separate them .
Basic: What analytical techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., indole NH at δ 10–12 ppm; acetyl CH₃ at δ 2.1–2.3 ppm). ¹³C NMR verifies carbonyl carbons (amide C=O at ~168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion).
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Contradictions may stem from assay variability or compound instability. Solutions include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and protocols (e.g., MTT for cytotoxicity).
- Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS.
- Orthogonal Assays : Cross-validate using SPR (binding affinity) and enzymatic assays (IC₅₀ determination) .
Basic: Which functional groups influence the compound’s reactivity and bioactivity?
- Indole NH : Participates in hydrogen bonding with target proteins (e.g., kinase ATP pockets).
- Acetamide Carbonyl : Acts as a hydrogen bond acceptor.
- 3-Acetylphenyl Group : Enhances lipophilicity (logP ~3.7) and membrane permeability .
Advanced: What strategies improve metabolic stability for in vivo studies?
- Deuterium Incorporation : Replace labile hydrogens (e.g., acetyl CH₃ → CD₃) to slow CYP450-mediated oxidation.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism.
- In Vitro Screening : Use liver microsomes or hepatocytes to identify metabolic hotspots .
Basic: How is solubility assessed for formulation in biological assays?
- LogP Determination : Via shake-flask method or HPLC-derived retention times.
- Co-Solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO for stock solutions).
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers .
Advanced: What computational methods predict binding modes to biological targets?
- Molecular Docking : AutoDock Vina or Glide to model interactions with COX-2 or kinase domains.
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) using AMBER/CHARMM.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
